![molecular formula C11H14F3N B13308692 Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
Butyl[(3,4,5-trifluorophenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl[(3,4,5-trifluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a butyl group attached to a trifluorophenylmethylamine moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butylamine with a trifluorophenylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluorophenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated trifluorophenyl derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the butylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl[(2,4,5-trifluorophenyl)methyl]amine
- Butyl[(3,4-difluorophenyl)methyl]amine
- Butyl[(3,5-difluorophenyl)methyl]amine
Uniqueness
Butyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with molecular targets compared to its difluorinated or non-fluorinated analogs .
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
N-[(3,4,5-trifluorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-4-15-7-8-5-9(12)11(14)10(13)6-8/h5-6,15H,2-4,7H2,1H3 |
InChI-Schlüssel |
LBWWUOAHIDMQLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=CC(=C(C(=C1)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


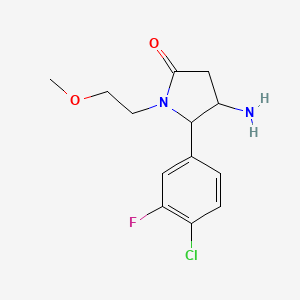
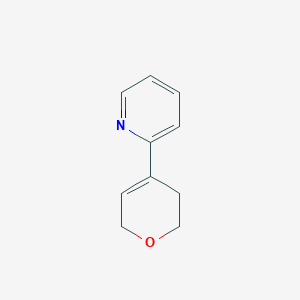
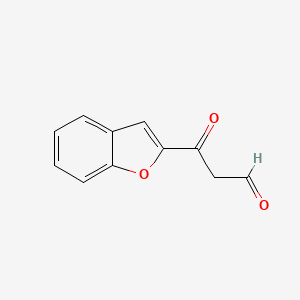
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
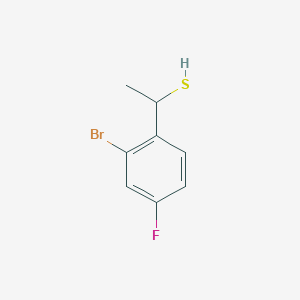
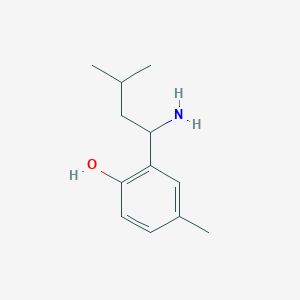

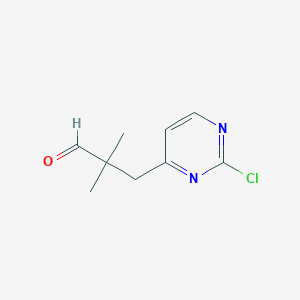
![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
amine](/img/structure/B13308664.png)

![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
